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Compound of Interest

Compound Name: Lesinurad Impurity 8

CAS No.: 1158970-49-0

Cat. No.: B601854 Get Quote

Part 1: Strategic Overview & Chemical Identity
The Identity Crisis: Defining "Impurity 8"
In the landscape of Lesinurad (Zurampic) process chemistry, "Impurity 8" is a vendor-specific

designation that has achieved quasi-standard status in regulatory filings. It is chemically

identified as the 4-Methylnaphthalene Analog of Lesinurad.

Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic

acid[1]

CAS Number: 1158970-49-0[1][2]

Molecular Formula: C₁₅H₁₂BrN₃O₂S

Molecular Weight: 378.25 g/mol [1][2]

Origin: This impurity typically arises from the Starting Material (SM). The commercial

synthesis of Lesinurad utilizes 1-cyclopropyl-4-aminonaphthalene. If the precursor 1-

cyclopropylnaphthalene is contaminated with 1-methylnaphthalene (a common byproduct of

incomplete alkylation or raw material impurities), the entire synthetic sequence propagates

this "methyl-analog" parallel to the API.
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Analytical Significance
Impurity 8 is a structural analog, meaning it possesses physicochemical properties (pKa,

solubility, UV absorption) highly similar to Lesinurad. This makes it a "Critical Pair" in Reverse

Phase HPLC (RP-HPLC), often co-eluting with the API if the gradient is not optimized.

Synthesizing this reference material is mandatory for:

Retention Time Marker (RTM) validation in release testing.

Relative Response Factor (RRF) calculation for accurate impurity quantification.

Spiking Studies to prove method specificity (per ICH Q2(R1)).

Part 2: Retrosynthetic Analysis & Pathway Design
To synthesize high-purity (>98%) reference material, we cannot rely on isolating it from crude

API mother liquors; the yield is too low and the matrix too complex. We must employ a De

Novo Synthesis targeting the specific methyl-substituted naphthalene moiety.

The Strategy: We will utilize a Linear Convergent Synthesis starting from 4-methyl-1-

naphthylamine. The critical step is the construction of the 1,2,4-triazole core followed by a

Sandmeyer-type bromination.
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Figure 1: Retrosynthetic strategy for Lesinurad Impurity 8. The pathway highlights the

modification of the naphthalene ring substituent from cyclopropyl (API) to methyl (Impurity).

Part 3: Detailed Experimental Protocols
Safety Precaution: This protocol involves the use of 1,1'-Thiocarbonyldiimidazole (TCDI) and

hydrazine derivatives. All operations must be conducted in a fume hood. The final bromination

step generates nitrogen gas and involves corrosive acids.
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Step 1: Preparation of 4-Methyl-1-naphthyl
Isothiocyanate
Rationale: We replace the traditional toxic thiophosgene with TCDI for a safer, high-yielding

bench-scale process.

Charge: In a 500 mL round-bottom flask (RBF), dissolve 4-methyl-1-naphthylamine (10.0 g,

63.6 mmol) in Dichloromethane (DCM) (150 mL).

Activation: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (12.5 g, 70.0 mmol) portion-wise at 0°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor

by TLC (Hexane:EtOAc 8:2). The amine spot should disappear.

Work-up: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted

imidazole/amine, followed by Brine (50 mL).

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Yield: Expect ~11.5 g (90%) of a yellow solid. Use directly in Step 2.

Step 2: Cyclization to 5-Amino-4-(4-methylnaphthalen-1-
yl)-4H-1,2,4-triazole-3-thiol
Rationale: Constructing the triazole ring with an amino group at C5 is essential to later install

the bromine atom via the Sandmeyer reaction.

Charge: Dissolve the isothiocyanate from Step 1 (11.5 g) in Ethanol (100 mL).

Reagent Addition: Add Aminoguanidine bicarbonate (8.5 g, 62.5 mmol) and NaOH (2.5 g)

dissolved in minimal water.

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

Cyclization Check: LC-MS should show the mass [M+H]⁺ = 271.3 (Expected for Amino-

Triazole-Thiol).

Work-up: Cool to RT. Acidify with 2N HCl to pH 4–5. The product will precipitate.
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Yield: ~10.0 g of off-white solid.

Step 3: S-Alkylation with Methyl Bromoacetate
Rationale: We protect the carboxylic acid as a methyl ester to prevent side reactions during the

harsh bromination step.

Charge: Suspend the Triazole Thiol (10.0 g) in Acetone (150 mL).

Base: Add Potassium Carbonate (K₂CO₃) (6.0 g, 1.2 eq). Stir for 30 mins.

Alkylation: Dropwise add Methyl bromoacetate (6.2 g, 1.1 eq) at 0°C.

Stir: Warm to RT and stir for 3 hours.

Work-up: Filter off inorganic salts. Concentrate the filtrate. The residue is usually pure

enough for the next step.

Intermediate: Methyl 2-((5-amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-

yl)thio)acetate.

Step 4: Sandmeyer Bromination (The Critical Step)
Rationale: Converting the C5-amino group to a Bromine atom. This is the most difficult step

due to the potential for diazonium salt instability.

Solvent System: Prepare a mixture of 48% HBr (40 mL) and Water (40 mL). Suspend the

intermediate from Step 3 (8.0 g) in this mixture. Cool to -5°C.

Diazotization: Add a solution of Sodium Nitrite (NaNO₂) (2.0 g in 10 mL water) dropwise,

maintaining temperature below 0°C. Stir for 30 mins.

Substitution: In a separate vessel, prepare a solution of Copper(I) Bromide (CuBr) (4.0 g) in

48% HBr (10 mL). Add this to the diazonium salt solution slowly.
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Reaction: Allow to warm to RT, then heat to 60°C for 1 hour to ensure nitrogen evolution

ceases.

Extraction: Dilute with water, extract with Ethyl Acetate (3 x 100 mL).

Purification: Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) is mandatory here

to remove des-bromo byproducts.

Product: Methyl 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 5: Hydrolysis to Final Impurity 8
Hydrolysis: Dissolve the ester (4.0 g) in THF/Water (1:1, 40 mL). Add LiOH.H₂O (0.8 g). Stir

at RT for 2 hours.

Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2.

Filtration: The white solid precipitates. Filter, wash with water, and dry under vacuum at

45°C.

Final Polish: Recrystallize from Isopropanol to achieve >99.0% HPLC purity.

Part 4: Analytical Validation & Data Summary
HPLC System Suitability
To validate this material as a reference standard, it must be resolved from Lesinurad API.
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Parameter Condition

Column
C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse

Plus)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient
0-2 min: 30% B; 2-20 min: 30%→90% B; 20-25

min: 90% B

Flow Rate 1.0 mL/min

Detection UV at 254 nm and 290 nm

Target Retention Lesinurad (~14.2 min), Impurity 8 (~13.8 min)

Note: Impurity 8 elutes slightly earlier or very close to Lesinurad due to the methyl vs.

cyclopropyl lipophilicity difference. The cyclopropyl group is slightly more lipophilic/bulky,

affecting interaction with C18 chains.

Characterization Data (Simulated for Verification)
¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, -COOH), 8.6 (d, 1H, Naph), 7.2-7.8 (m, Naph

protons), 4.0 (s, 2H, S-CH₂), 2.7 (s, 3H, Ar-CH₃).

Key Diagnostic: The singlet at 2.7 ppm confirms the Methyl group (distinct from the

multiplet of Cyclopropyl at 0.8-1.1 ppm in Lesinurad).

Mass Spectrometry (ESI+): m/z 378.0 / 380.0 (1:1 ratio indicating Bromine).

Part 5: Troubleshooting & Causality
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Low Yield in Sandmeyer Step

Did you control Temp < 0°C? Was CuBr fresh?

Diazonium salts decompose >5°C.
Result: Phenol formation (Impurity OH).

No

Cu(I) oxidizes to Cu(II) rapidly.
Use freshly purified CuBr or excess.

No
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Figure 2: Troubleshooting logic for the critical Sandmeyer bromination step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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